molecular formula C₂₇H₃₀O₃ B1146258 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal CAS No. 534572-67-3

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal

Cat. No.: B1146258
CAS No.: 534572-67-3
M. Wt: 402.53
InChI Key:
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Description

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal is a synthetic intermediate used in the preparation of estetrol derivatives. It is characterized by its molecular formula C27H30O3 and a molecular weight of 402.53 . This compound is primarily utilized in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal involves several steps:

Chemical Reactions Analysis

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to remove the double bond at the 15,16 positions or to reduce the ketal group.

    Substitution: The benzyl group at the 3-position can be substituted with other protecting groups or functional groups.

    Hydrolysis: The ketal group can be hydrolyzed under acidic conditions to yield the corresponding ketone.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic catalysts for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal is used extensively in scientific research, particularly in the fields of:

    Chemistry: It serves as an intermediate in the synthesis of estetrol derivatives and other estrogen-related compounds.

    Biology: Researchers use this compound to study the biological activity and metabolism of estrogen derivatives.

    Medicine: It is investigated for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.

Mechanism of Action

The mechanism of action of 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal involves its interaction with estrogen receptors. Upon hydrolysis of the ketal group, the resulting compound can bind to estrogen receptors, modulating their activity and influencing various physiological processes. The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in regulating gene expression and cellular functions .

Comparison with Similar Compounds

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal can be compared with other estrogen derivatives, such as:

    Estrone: A naturally occurring estrogen with a similar structure but lacking the benzyl and ketal groups.

    Estetrol: A synthetic estrogen with four hydroxyl groups, used in hormone replacement therapy.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in its ethynyl group at the 17-position.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(8'R,9'S,13'S,14'S)-13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,12,14,17,23-25H,7,9,11,13,15-16,18H2,1H3/t23-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIINGMJTPRWBF-XPGKHFPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738680
Record name (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534572-67-3
Record name (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8R,9S,13S,14S)-3-benzyloxy)-13-methyl-6,7,8,9,11,12,13,14- octahydrospiro[cyclopenta[a]phenanthrene-17,2`[1,3]dioxolane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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